molecular formula C6H6INO B040976 3-Iodo-2-methoxypyridine CAS No. 112197-15-6

3-Iodo-2-methoxypyridine

Cat. No. B040976
M. Wt: 235.02 g/mol
InChI Key: BXCHJERCAUZLOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-2-methoxypyridine is a chemical compound that is a derivative of pyridine, a basic heterocyclic organic compound. It is characterized by the presence of a methoxy group and an iodine atom attached to its pyridine ring. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of 3-Iodo-2-methoxypyridine and similar compounds is characterized by a pyridine ring with substituents that influence its chemical behavior. The position of the iodine and methoxy groups on the pyridine ring is crucial in determining the compound's reactivity and interaction with other molecules.

Chemical Reactions and Properties

3-Iodo-2-methoxypyridine participates in various chemical reactions, including Sonogashira-acetylide coupling, dealkylation, and regioselective annulation reactions. These reactions are influenced by the presence of the iodine and methoxy groups, as seen in the study on related pyridine derivatives (D. Conreaux et al., 2008).

Scientific Research Applications

  • Catalysis in Polymerization : The catalyst combination of CH3C(O)Co(CO)3P(o-tolyl)3/m-methoxypyridine is effective in catalyzing carbonylative polymerizations of epoxides and N-alkylaziridines, which leads to the synthesis of polyesters (Liu & Jia, 2004).

  • Pyrolysis Studies : The pyrolysis of 3-methoxypyridine efficiently generates the pyrrolyl radical, with potential implications for understanding chemical reactions that produce hydrogen cyanide and other radicals (Holzmeier et al., 2016).

  • Synthesis of Polyesters and Alkaloids : Methoxypyridines, including 3-Iodo-2-methoxypyridine, are used as masked pyridones in the synthesis of Lycopodium alkaloid lycoposerramine R, marking the first-ever preparation of this alkaloid (Bisai & Sarpong, 2010).

  • Formation of Furan-Fused Heterocycles : Et3N-induced demethylation-annulation of 3-alkynyl-4-methoxy-2-pyridones and related compounds allows for the synthesis of 2-substituted furan-fused heterocycles (Conreaux et al., 2008).

  • Recyclable Hypervalent Iodine Reagents : 2-Iodylpyridines, including 3-Iodo-2-methoxypyridine, serve as recyclable hypervalent iodine(V) reagents, suitable for the oxidation of sulfides and alcohols (Yoshimura et al., 2011).

  • Pharmacological Applications : Studies have also explored the potential of 3-Iodo-2-methoxypyridine derivatives in pharmacology. For instance, the nonpeptide alphavbeta3 antagonist 6, derived from a 3-Iodo-2-methoxypyridine precursor, shows potential for osteoporosis prevention and treatment due to its excellent in vitro profile and pharmacokinetics (Hutchinson et al., 2003).

Safety And Hazards

3-Iodo-2-methoxypyridine is harmful if swallowed, causes skin irritation, and can cause serious eye irritation . It may also cause respiratory irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection, and washing with plenty of water if it comes in contact with skin . If eye irritation persists, medical advice or attention should be sought .

properties

IUPAC Name

3-iodo-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO/c1-9-6-5(7)3-2-4-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCHJERCAUZLOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426558
Record name 3-Iodo-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-2-methoxypyridine

CAS RN

112197-15-6
Record name 3-Iodo-2-methoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112197-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Iodo-2-methoxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Iodo-2-methoxypyridine
Reactant of Route 2
Reactant of Route 2
3-Iodo-2-methoxypyridine
Reactant of Route 3
Reactant of Route 3
3-Iodo-2-methoxypyridine
Reactant of Route 4
Reactant of Route 4
3-Iodo-2-methoxypyridine
Reactant of Route 5
Reactant of Route 5
3-Iodo-2-methoxypyridine
Reactant of Route 6
Reactant of Route 6
3-Iodo-2-methoxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.